molecular formula C8H7FOS B1528917 5-Fluoro-2-(methylthio)benzaldehyde CAS No. 160503-79-7

5-Fluoro-2-(methylthio)benzaldehyde

Cat. No.: B1528917
CAS No.: 160503-79-7
M. Wt: 170.21 g/mol
InChI Key: XOVNDEPQWXDIPA-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylthio)benzaldehyde, with the CAS Registry Number 160503-79-7, is an organic compound with the molecular formula C8H7FOS and a molecular weight of 170.20 g/mol . Its structure features a benzaldehyde core substituted with a fluorine atom at the 5-position and a methylthio group (-SCH3) at the 2-position, a configuration that defines its chemical properties . As a building block, this compound is valuable in medicinal chemistry for the synthesis of more complex heterocyclic structures. Researchers utilize such fluorinated and sulfur-containing aldehydes in the design and development of novel benzoxazoles and other fused heterocycles, which are privileged scaffolds in drug discovery due to their broad spectrum of potential biological activities . The incorporation of both fluorine and sulfur-based functional groups is a common strategy in lead optimization to fine-tune the electronic properties, metabolic stability, and binding affinity of candidate molecules . The product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should refer to the available Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVNDEPQWXDIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294795
Record name 5-Fluoro-2-(methylthio)benzaldehyde
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160503-79-7
Record name 5-Fluoro-2-(methylthio)benzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(methylthio)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Strategic Importance of Fluorinated and Thioether Containing Aromatic Aldehydes

The presence of both a fluorine atom and a thioether group on an aromatic aldehyde backbone gives 5-Fluoro-2-(methylthio)benzaldehyde distinct properties that are highly sought after in synthetic chemistry. Fluorine, the most electronegative element, can significantly alter a molecule's characteristics. When incorporated into pharmaceuticals, for instance, fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can lead to better absorption of a drug through cell membranes. cymitquimica.comnih.govresearchgate.net The strategic placement of fluorine can block sites on a molecule that are prone to metabolic breakdown. researchgate.net

Thioethers, organic compounds containing a sulfur atom bonded to two alkyl or aryl groups, also play a crucial role. The methylthio group in this compound can participate in a variety of chemical reactions, such as nucleophilic substitutions, offering a reactive site for further molecular modifications. cymitquimica.com Thioethers are a common structural motif in many pharmaceutical compounds. researchgate.net The aldehyde group is also highly reactive and can be readily transformed into a wide array of other functional groups. ontosight.ainih.gov

Research Applications of 5 Fluoro 2 Methylthio Benzaldehyde

Direct Synthetic Routes to this compound

Direct routes involve the late-stage introduction of one of the key functional groups onto a benzaldehyde (B42025) scaffold that already contains the other substituents.

A primary strategy for synthesizing the target molecule is the direct electrophilic fluorination of 2-(methylthio)benzaldehyde (B1584264). In this approach, the existing methylthio and aldehyde groups direct the placement of the incoming fluorine atom. The methylthio group (-SMe) is an ortho-, para-directing group due to its electron-donating nature, while the aldehyde group (-CHO) is a meta-directing electron-withdrawing group. For the precursor 2-(methylthio)benzaldehyde, the C5 position is para to the strongly activating methylthio group and meta to the deactivating aldehyde group, making it a highly favored site for electrophilic substitution.

Direct fluorination of benzaldehyde derivatives often yields a mix of products, with the reaction's outcome dependent on the ring's substituents. acs.org Electron-donating groups typically lead to fluorination on the aromatic ring, whereas strong electron-withdrawing groups can result in fluorination of the aldehyde itself to form benzoyl fluorides. acs.org Given that the methylthio group is electron-donating, ring fluorination is the expected primary pathway. Reagents such as Selectfluor or Fluolead, a thermally stable deoxofluorinating agent, are commonly employed for such transformations. researchgate.netyoutube.com

An alternative approach involves introducing the methylthio group onto a pre-existing fluorinated benzaldehyde. This can be achieved through several methods, primarily nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

In a nucleophilic aromatic substitution scenario, a fluorine atom can act as an effective leaving group if the aromatic ring is sufficiently electron-poor. masterorganicchemistry.comlboro.ac.uk For instance, a reaction could theoretically start from a substrate like 2,5-difluorobenzaldehyde. The aldehyde group activates the ring towards nucleophilic attack, allowing a nucleophile like sodium thiomethoxide (NaSMe) to displace one of the fluorine atoms. The fluorine at the C2 position is more activated by the adjacent aldehyde and would be the expected site of substitution.

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-sulfur bonds. acs.orgrsc.org This strategy would typically involve reacting a fluorinated aryl halide, such as 5-fluoro-2-bromobenzaldehyde, with a thiomethylating agent. Various palladium catalysts and ligands can be employed to facilitate this transformation, which is often tolerant of a wide range of functional groups. rsc.org

Modern synthetic chemistry has seen the rise of sequential C-H functionalization, which allows for the precise and efficient construction of complex aromatic systems. This strategy often employs a transient directing group to guide a metal catalyst to a specific C-H bond for activation and subsequent functionalization.

In the context of this compound, one could envision a route starting from 3-fluorobenzaldehyde. The aldehyde would first react with a catalytic amount of an amine, such as an aminobenzoic acid or 2-(methylsulfinyl)aniline, to form a transient imine. rsc.orgnih.gov This imine then acts as a directing group, guiding a copper or palladium catalyst to the ortho C-H bond (the C2 position). rsc.orgnih.gov The activated C-H bond can then react with a sulfur source to install the methylthio group. This method avoids the pre-functionalization of the aromatic ring with halides or other leaving groups, offering a more atom-economical pathway. rsc.org

Precursor Synthesis and Derivatization Approaches in the Context of this compound

The synthesis of the target compound is critically dependent on the availability of key precursors. This section details the synthesis of important building blocks. While 4-(methylthio)benzaldehyde (B43086) is a constitutional isomer of a direct precursor, its synthesis illustrates common methods for constructing thioether-substituted benzaldehydes.

4-(Methylthio)benzaldehyde is a valuable intermediate for various biologically active compounds. rsc.orgebyu.edu.trnih.govdntb.gov.ua One industrial method involves the formylation of thioanisole (B89551). A patented process describes the reaction of thioanisole with carbon monoxide (CO) in the presence of a specialized SZTA catalyst (a mixed oxide of titanium, zirconium, vanadium, and sulfate) under pressure to produce 4-methylthiobenzaldehyde (B8764516) with high atom economy. masterorganicchemistry.com Other laboratory-scale syntheses include the condensation of thioamide intermediates with benzaldehyde derivatives. It serves as a precursor for Schiff bases and pyrrole (B145914) derivatives with noted anti-inflammatory and antioxidant activities. ebyu.edu.trnih.govdntb.gov.ua

For the synthesis of the primary article's subject, this compound, the more direct precursor would be 2-(methylthio)benzaldehyde, which can be synthesized from 2-bromobenzaldehyde (B122850) and a sulfur nucleophile, or via directed ortho-metalation of thioanisole followed by formylation. wikipedia.orggoogle.com

The direct fluorination of benzaldehyde derivatives provides insight into the regioselectivity and reactivity of these systems. The position and nature of existing substituents profoundly influence the outcome. Studies using elemental fluorine have shown that electron-donating groups favor electrophilic substitution on the aromatic ring, while electron-withdrawing groups tend to promote the formation of benzoyl fluorides. acs.org

The following table summarizes the results of direct fluorination on various para-substituted benzaldehydes, illustrating the influence of the substituent on the reaction pathway.

Starting Benzaldehyde (1)Substituent (at C4)Ring Fluorination Products (%)Benzoyl Fluoride (B91410) Product (%)
Benzaldehyde-H5545
4-Methylbenzaldehyde-CH₃1000
4-Methoxybenzaldehyde-OCH₃1000
4-Trifluoromethylbenzaldehyde-CF₃1585
4-Cyanobenzaldehyde-CN2080
4-Nitrobenzaldehyde-NO₂0100

*Data sourced from Organic Process Research & Development. This interactive table demonstrates a clear trend: strong electron-donating groups like methyl and methoxy (B1213986) exclusively direct fluorination to the aromatic ring. Conversely, strong electron-withdrawing groups like nitro, cyano, and trifluoromethyl predominantly lead to the formation of the corresponding benzoyl fluoride. This data supports the strategy outlined in section 2.1.1, where the electron-donating methylthio group in 2-(methylthio)benzaldehyde is expected to direct fluorination to the aromatic ring.

Chemical Transformations and Reactivity Studies of 5 Fluoro 2 Methylthio Benzaldehyde

Reactions of the Aldehyde Functionality

The aldehyde group is a versatile functional group that readily undergoes oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of 5-Fluoro-2-(methylthio)benzaldehyde can be oxidized to the corresponding carboxylic acid, 5-Fluoro-2-(methylthio)benzoic acid. This transformation is a common reaction in organic synthesis. Various oxidizing agents can be employed for this purpose. For instance, potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can convert aldehydes to carboxylic acids. rug.nlresearchgate.net The reaction is often carried out in a suitable solvent, and the conditions can be adjusted to control the reaction's progress. Another approach involves the use of sodium hypochlorite (B82951) (NaClO), often in the presence of a catalyst or under microwave irradiation, to achieve the oxidation. mdpi.com A greener alternative for this transformation is the use of hydrogen peroxide in the presence of a selenium catalyst, which can afford the carboxylic acid in high yields under mild conditions. growingscience.com

Table 1: Examples of Reagents for the Oxidation of Aldehydes to Carboxylic Acids

Oxidizing Agent SystemGeneral Reaction ConditionsReference
Potassium Permanganate (KMnO₄)Basic or neutral conditions, often with heating. rug.nlresearchgate.net
Sodium Hypochlorite (NaClO)Basic media, with or without microwave irradiation. mdpi.com
Hydrogen Peroxide/Diphenyl DiselenideWater as solvent, room temperature. growingscience.com

Reduction Reactions to Alcohol or Amine Derivatives

The aldehyde group can be readily reduced to a primary alcohol or converted to an amine through reductive amination. The reduction to (5-Fluoro-2-(methylthio)phenyl)methanol can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice. derpharmachemica.comnih.gov This reagent selectively reduces the aldehyde in the presence of less reactive functional groups.

Reductive amination allows for the conversion of the aldehyde to (5-Fluoro-2-(methylthio)phenyl)methanamine. This reaction typically proceeds via the formation of an intermediate imine by reacting the aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, followed by in-situ reduction. growingscience.com Common reducing agents for this step include sodium cyanoborohydride or catalytic hydrogenation.

Table 2: Examples of Reagents for the Reduction of Aldehydes

TransformationReagent SystemGeneral Reaction ConditionsReference
Reduction to AlcoholSodium Borohydride (NaBH₄)Methanol or ethanol (B145695) as solvent, room temperature. derpharmachemica.comnih.gov
Reductive Amination to AmineAmmonia/Ammonium Salt + Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Stepwise or one-pot reaction, various solvents. growingscience.com

Condensation Reactions, Including Schiff Base Formation

This compound can undergo condensation reactions with primary amines to form Schiff bases, which are compounds containing a C=N double bond (azomethine group). ijsra.netresearchgate.net This reaction is typically acid-catalyzed and involves the elimination of a water molecule. researchgate.net The formation of Schiff bases is a versatile method for creating new C-N bonds and is important in the synthesis of various biologically active compounds and ligands for metal complexes. fu-berlin.de Studies on the closely related 4-(methylthio)benzaldehyde (B43086) have shown that it readily reacts with various amines to form Schiff bases in good yields. derpharmachemica.comfu-berlin.de

A typical procedure involves refluxing equimolar amounts of the aldehyde and the primary amine in a solvent like methanol, often with a catalytic amount of acid. derpharmachemica.com

Table 3: Examples of Schiff Base Synthesis from Substituted Benzaldehydes

AldehydeAmineReaction ConditionsProduct TypeReference
4-(methylthio)benzaldehydeVarious primary aminesMethanol, reflux, catalytic H₂SO₄Schiff Base derpharmachemica.com
4-(methylthio)benzaldehydeNapthofuran-2-carbohydrazideEthanol, reflux, catalytic acetic acidSchiff Base Ligand fu-berlin.de
Substituted BenzaldehydesEthylenediamineMethanol, 80°CDimeric Schiff Base ijsra.net

Reactions Involving the Methylthio Group

The sulfur atom of the methylthio group can undergo oxidation and potentially act as a site for nucleophilic attack.

Oxidation to Sulfoxide (B87167) and Sulfone Analogues

The methylthio group (-SCH₃) in this compound can be oxidized to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) analogues. The extent of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions. The resulting compounds, 5-Fluoro-2-(methylsulfinyl)benzaldehyde and 5-Fluoro-2-(methylsulfonyl)benzaldehyde, are valuable synthetic intermediates.

The oxidation of sulfides to sulfoxides can be achieved using various reagents, with careful control often required to prevent over-oxidation to the sulfone.

Nucleophilic Substitution Reactions at the Sulfur Center

Nucleophilic substitution directly at the sulfur atom of an aryl methyl sulfide (B99878) is not a commonly reported transformation under standard conditions. The sulfur atom in a thioether is generally more nucleophilic than electrophilic. However, the sulfur atom can be rendered electrophilic if it is part of a suitable leaving group, such as in a sulfonium (B1226848) salt. While no specific examples of nucleophilic substitution at the sulfur center of this compound were found, the general principles of sulfur chemistry suggest that activation of the methylthio group would be necessary for it to act as an electrophilic center.

Reactivity Profile of the Fluorine Substituent

The presence of a fluorine atom on the aromatic ring of this compound significantly influences its reactivity, particularly in nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the fluorine atom, combined with the activating effect of the ortho-methylthio and para-aldehyde groups, renders the C-F bond susceptible to cleavage by various nucleophiles.

Aromatic Nucleophilic Substitution Pathways

The fluorine atom at the 5-position of this compound can be displaced by a variety of nucleophiles, including amines and thiols, through a nucleophilic aromatic substitution (SNA_r) mechanism. This reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, whose formation is facilitated by the electron-withdrawing groups on the aromatic ring. nih.gov

While specific studies detailing the nucleophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the general principles of SNA_r on activated fluoroarenes provide a strong basis for predicting its reactivity. It is anticipated that the reaction with primary or secondary amines would lead to the corresponding 5-amino-2-(methylthio)benzaldehyde derivatives. Similarly, reaction with thiolates would yield 5-(organothio)-2-(methylthio)benzaldehydes. The reaction conditions, such as the choice of solvent, base, and temperature, would play a crucial role in the efficiency of these transformations.

Influence of Fluorine on Regio- and Chemoselectivity in Transformations

The fluorine substituent exerts a notable influence on the regio- and chemoselectivity of reactions involving this compound. In reactions where multiple electrophilic sites exist, such as the aldehyde carbonyl carbon and the fluorinated aromatic carbon, the fluorine atom's electron-withdrawing properties can direct nucleophilic attack.

For instance, in reactions involving both the aldehyde and the fluoro group, the choice of nucleophile and reaction conditions can determine the outcome. Hard nucleophiles may preferentially attack the carbonyl group, while softer nucleophiles might favor substitution at the C-F bond. The interplay between the electronic effects of the fluorine, methylthio, and aldehyde groups creates a nuanced reactivity profile that can be exploited for selective synthesis.

Cascade and Multicomponent Reactions Incorporating this compound

The unique combination of functional groups in this compound makes it an attractive component for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures from simple starting materials.

Although specific examples of cascade or multicomponent reactions explicitly utilizing this compound are not readily found in the surveyed literature, its structural motifs are present in precursors for the synthesis of various heterocyclic systems. For example, substituted benzaldehydes are key components in the synthesis of thieno[2,3-b]pyridines, a class of compounds with potential biological activity. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov The general synthetic routes to these compounds often involve the condensation of a substituted benzaldehyde (B42025) with a suitable sulfur-containing nucleophile and a source of ammonia, followed by cyclization and aromatization steps.

It is plausible that this compound could serve as a precursor in such MCRs, leading to the formation of fluorinated and methylthiolated thienopyridine derivatives. The aldehyde group would participate in the initial condensation, while the methylthio group could potentially influence the cyclization pathway. The fluorine atom would be incorporated into the final heterocyclic product, potentially modulating its physicochemical and biological properties. cymitquimica.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atom. While specific experimental spectra for this compound are not widely published, a thorough analysis can be predictive based on established principles and data from analogous structures. The key features for ¹H, ¹³C, and ¹⁹F NMR are discussed below.

The ¹H NMR spectrum of 5-Fluoro-2-(methylthio)benzaldehyde is expected to show four distinct signals corresponding to the aldehydic proton, the three aromatic protons, and the methyl protons.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.2 ppm. This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring are chemically non-equivalent and will show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

H-3: This proton is ortho to the -SCH₃ group and meta to the -CHO and -F groups. It is expected to appear as a doublet of doublets.

H-4: This proton is ortho to the fluorine atom and meta to the -SCH₃ and -CHO groups. It will likely be a triplet of doublets (or a complex multiplet) due to coupling with H-3, H-6, and the fluorine atom.

H-6: This proton is ortho to the aldehyde group and the fluorine atom. It is expected to be the most deshielded of the aromatic protons and will likely appear as a doublet of doublets.

Methyl Protons (-SCH₃): A sharp singlet is expected in the upfield region, typically around δ 2.5 ppm, corresponding to the three equivalent protons of the methylthio group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted δ (ppm) Predicted Multiplicity
-CHO 9.8 – 10.2 s
Ar-H (H-6) 7.6 – 7.8 dd
Ar-H (H-4) 7.2 – 7.4 ddd
Ar-H (H-3) 7.1 – 7.3 dd
-SCH₃ 2.4 – 2.6 s

s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets

The ¹³C NMR spectrum should display eight signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the attached functional groups, and several signals will exhibit splitting due to coupling with the fluorine atom (C-F coupling).

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, expected above δ 190 ppm.

Aromatic Carbons (Ar-C):

C-5 (C-F): This carbon, directly bonded to fluorine, will show a large coupling constant (¹JCF) and is expected to resonate in the δ 160-165 ppm range.

C-2 (C-S): The carbon bearing the methylthio group is also significantly affected and would appear in the δ 140-145 ppm region.

Other Aromatic Carbons: The remaining four aromatic carbons will appear in the typical aromatic region (δ 110-140 ppm), with their specific shifts influenced by the substituent effects and showing smaller ²JCF and ³JCF coupling constants.

Methyl Carbon (-SCH₃): The methyl carbon signal is expected in the upfield region, typically around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Expected C-F Coupling
C=O 190 – 195 Small (³JCF)
C-5 160 – 165 Large (¹JCF)
C-2 140 – 145 Small (³JCF)
C-1 135 – 140 Small (²JCF)
C-6 128 – 132 Medium (²JCF)
C-4 118 – 122 Medium (²JCF)
C-3 115 – 120 Small (³JCF)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected. The chemical shift for an aryl fluoride (B91410) is typically in the range of δ -110 to -120 ppm relative to CFCl₃. This signal would not be a simple singlet; it would be split into a multiplet, specifically a doublet of doublets of doublets (ddd), due to coupling with the two ortho protons (H-4 and H-6) and the one meta proton (H-3).

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal H-H coupling correlations, helping to trace the connectivity of the aromatic protons (e.g., confirming the relationship between H-3, H-4, and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon (C-3, C-4, C-6, and the -SCH₃ group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two to three bonds. It is crucial for assigning the quaternary carbons (C-1, C-2, C-5, and the C=O carbon) by observing their correlations to nearby protons. For instance, the aldehyde proton (-CHO) would show a correlation to the C-1 and C-6 carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy identifies the functional groups and bonding arrangements within the molecule. The IR and Raman spectra provide complementary information based on the change in dipole moment and polarizability of the bonds, respectively.

The key vibrational modes for this compound are associated with the aldehyde, thioether, and fluoro-aromatic moieties.

C=O Stretch: A very strong and sharp absorption band is expected in the IR spectrum between 1685 and 1710 cm⁻¹ for the aldehyde carbonyl stretching vibration.

C-H Stretch:

Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

Aldehydic C-H stretching shows two characteristic weak to medium bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Aliphatic C-H stretching from the methyl group will be observed in the 2900-3000 cm⁻¹ region.

C=C Stretch: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1270 cm⁻¹ range.

C-S Stretch: The C-S stretching vibration of the thioether group typically gives rise to a weak absorption in the 600-800 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic 3000 – 3100 Weak to Medium
C-H Stretch Methyl (-SCH₃) 2900 – 3000 Medium
C-H Stretch Aldehyde (-CHO) 2820 – 2850, 2720 – 2750 Weak
C=O Stretch Aldehyde (-CHO) 1685 – 1710 Strong
C=C Stretch Aromatic Ring 1450 – 1600 Medium to Strong
C-F Stretch Aryl-Fluoride 1200 – 1270 Strong

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The molecular formula of the compound is C₈H₇FOS. HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The exact mass is a critical piece of data for confirming the identity of the synthesized compound and is essential for publications and patent applications.

In mass spectrometry, the molecular ion of this compound will undergo characteristic fragmentation upon ionization, typically by electron impact (EI). The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure. libretexts.org

Drawing parallels with the known fragmentation of benzaldehyde (B42025), several key fragmentation pathways can be predicted for this compound. youtube.comdocbrown.info

Loss of a hydrogen radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion [M-H]⁺. docbrown.info

Loss of the formyl radical (M-29): Cleavage of the bond between the benzene ring and the carbonyl group can result in the loss of the formyl radical (•CHO), generating a [M-29]⁺ ion. libretexts.orgdocbrown.info

Loss of carbon monoxide (M-28): Following the loss of the formyl radical, the resulting phenyl cation can also be formed via the loss of a carbon monoxide (CO) molecule from the acylium ion. docbrown.info

The presence of the fluoro and methylthio substituents will further influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or a thioformyl (B1219250) radical (•CHS). The isotopic pattern of sulfur (³⁴S) can also be observed, providing additional evidence for its presence in the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₈H₇FOS)

Fragment Ion Mass Loss Description
[M-H]⁺ 1 Loss of the aldehyde hydrogen radical
[M-CHO]⁺ 29 Loss of the formyl radical
[M-CO]⁺ 28 Loss of carbon monoxide

X-ray Crystallography for Structural Determination of Derivatives

By converting the aldehyde to a crystalline derivative, such as a hydrazone, oxime, or a product from a condensation reaction, single crystal X-ray diffraction can be employed. acs.orgresearchgate.net The resulting crystal structure would definitively confirm the substitution pattern on the benzene ring, the conformation of the methylthio group relative to the ring, and reveal intermolecular interactions such as hydrogen bonding or π–π stacking that govern the crystal packing. nih.govrsc.org Such studies on multi-substituted benzaldehyde derivatives have shown that weak intermolecular interactions play a significant role in their molecular assembly. nih.govrsc.org

Applications in Advanced Organic Synthesis

A Building Block for Diverse Heterocyclic Systems

The reactivity of the aldehyde and the influence of the fluoro and methylthio substituents make 5-Fluoro-2-(methylthio)benzaldehyde an ideal starting material for the synthesis of various heterocyclic compounds. These heterocycles are core scaffolds in many biologically active molecules and functional materials.

Synthesis of Fluorinated Oxazoline (B21484) Derivatives

While direct synthesis of fluorinated oxazoline derivatives from this compound is not extensively documented, the compound serves as a potential precursor for the necessary intermediates. A common route to 5-fluoro-2-oxazolines involves the cyclization of N-allylamides.

The synthesis of the required N-allyl-5-fluoro-2-(methylthio)benzamide can be envisioned through a two-step process. First, oxidation of this compound to the corresponding benzoic acid would be required. Subsequent amidation of the carboxylic acid with allylamine (B125299) would yield the target N-allylamide. This intermediate could then potentially undergo an intramolecular aminofluorination reaction to furnish the desired fluorinated oxazoline ring system. General methods for the synthesis of N-benzamides from benzoic acids are well-established and typically involve the activation of the carboxylic acid followed by reaction with the amine. nanobioletters.com

Preparation of Pyrazoline Derivatives

Pyrazolines, a class of five-membered nitrogen-containing heterocycles, are known for their wide range of biological activities. The synthesis of pyrazoline derivatives often proceeds through the condensation of chalcones with hydrazine (B178648) derivatives. wikipedia.orgtaylorfrancis.comcymitquimica.comnih.gov this compound is a key starting material for the preparation of the necessary chalcone (B49325) precursors.

The Claisen-Schmidt condensation reaction between this compound and an appropriate acetophenone (B1666503) derivative, in the presence of a base like sodium hydroxide, yields the corresponding α,β-unsaturated ketone, known as a chalcone. byjus.comresearchgate.net Subsequent treatment of this chalcone with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol (B145695) leads to the cyclization and formation of the pyrazoline ring. wikipedia.orgtaylorfrancis.comcymitquimica.com The reaction mechanism involves the initial formation of a hydrazone followed by an intramolecular Michael addition and subsequent dehydration. taylorfrancis.com

Table 1: Representative Synthesis of a Pyrazoline Derivative

StepReactantsReagents/ConditionsProduct
1This compound, AcetophenoneNaOH, Ethanol1-(5-Fluoro-2-(methylthio)phenyl)-3-phenylprop-2-en-1-one (Chalcone)
2Chalcone from Step 1, Hydrazine hydrateEthanol, Reflux5-(5-Fluoro-2-(methylthio)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (Pyrazoline)

Precursor for Complex Aromatic Architectures, including Indene (B144670) Derivatives

The structural features of this compound make it a suitable precursor for the synthesis of more complex aromatic systems, including indene derivatives. Indenes are important structural motifs found in various pharmaceuticals and materials.

A plausible synthetic route to indene derivatives from this compound involves the Stobbe condensation. This reaction between an aldehyde or ketone and a succinic ester derivative in the presence of a strong base leads to the formation of an alkylidenesuccinic acid or its ester. acs.org For instance, the Stobbe condensation of this compound with diethyl succinate (B1194679) would yield an intermediate that, after hydrolysis and subsequent intramolecular Friedel-Crafts acylation, could lead to the formation of an indene ring system. A similar strategy has been employed in the synthesis of the anti-inflammatory drug sulindac, which features a substituted indene core. nsf.gov Another potential approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated carboxylic acid, a potential intermediate for further cyclizations to form indene structures. wikipedia.orgbyjus.com

Integration into Multi-step Synthetic Sequences

The versatility of this compound allows for its seamless integration into multi-step synthetic sequences for the preparation of complex target molecules, including active pharmaceutical ingredients (APIs). nih.govresearchgate.netresearchgate.net Its functional groups can be selectively transformed to introduce further complexity and build up the desired molecular framework.

For example, the aldehyde functionality can be converted into a variety of other groups, such as alcohols, amines, or nitriles, which can then participate in subsequent reactions. The fluorine atom can enhance the metabolic stability and lipophilicity of the final compound, while the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, or be a site for nucleophilic substitution. cymitquimica.comnsf.gov The ability to perform these transformations in a controlled manner is crucial for the successful synthesis of complex molecules. The use of flow chemistry can be particularly advantageous for multi-step syntheses involving reactive intermediates derived from this aldehyde. nih.govmdpi.com

Development of Chiral Compounds via Asymmetric Transformations (if applicable to derivatives)

While direct asymmetric transformations on this compound are not widely reported, its derivatives are valuable substrates for the development of chiral compounds. The synthesis of enantiomerically pure molecules is of paramount importance in medicinal chemistry.

Derivatives of this compound, such as the corresponding chalcones or α,β-unsaturated esters, can be subjected to asymmetric reactions. For instance, the asymmetric reduction of the carbon-carbon double bond in a chalcone derived from this aldehyde could lead to the formation of a chiral ketone. Asymmetric Michael additions to these unsaturated systems are also a viable strategy to introduce a stereocenter. Furthermore, asymmetric Mannich reactions using derivatives of this aldehyde could be employed to synthesize chiral β-amino carbonyl compounds. The use of chiral catalysts or auxiliaries is essential to control the stereochemical outcome of these transformations.

Biological and Medicinal Chemistry Research Applications

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to decipher how specific chemical features of a molecule relate to its biological effect. For derivatives of 5-Fluoro-2-(methylthio)benzaldehyde, SAR studies focus on the distinct contributions of the fluorine atom and the methylthio group.

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. researchgate.net Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter the molecule's electronic environment. researchgate.net

Metabolic Stability: A primary reason for incorporating fluorine is to block metabolically labile sites. consensus.app The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. researchgate.net By replacing a hydrogen atom at a site prone to oxidative metabolism, fluorine can significantly increase the compound's half-life and metabolic stability. wordpress.comnih.gov For analogues derived from this compound, the fluorine atom can protect the aromatic ring from hydroxylation, a common metabolic pathway.

Table 1: General Effects of Fluorine Incorporation in Drug Design

Property General Effect of Fluorination Reference
Lipophilicity Generally increases, enhancing membrane permeability. wordpress.com
Metabolic Stability Increases by blocking sites of oxidative metabolism. researchgate.netconsensus.app
Binding Affinity Can enhance interactions with target proteins. consensus.app
Acidity/Basicity (pKa) Can modify the pKa of nearby functional groups. nih.gov

The methylthio (-SCH₃) group is another critical functional moiety that influences the pharmacokinetic and pharmacodynamic profile of drug candidates.

Bioavailability: The methylthio group can impact a molecule's solubility and ability to bind to proteins, which are key factors in determining bioavailability. nih.gov Its moderate lipophilicity can contribute to an optimal balance of properties required for absorption and distribution. Furthermore, the sulfur atom can be a site for metabolic oxidation (e.g., to sulfoxide (B87167) or sulfone), which can modulate the compound's solubility and clearance rate.

Investigation of Molecular Interactions with Biological Targets

Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design. This is achieved through a combination of experimental assays and computational modeling.

Derivatives of substituted benzaldehydes are frequently investigated as enzyme inhibitors. For example, analogues of fluorinated benzaldehydes have been studied for their potential to inhibit various enzymes. In one study, a compound synthesized from 2-bromo-5-fluorobenzaldehyde (B45324) was evaluated for its activity against bacterial enzymes, including dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). nih.gov Similarly, other research has shown that compounds derived from fluorinated indoles can act as potent inhibitors of tyrosine kinases, which are critical targets in cancer therapy. nih.gov These studies suggest that derivatives of this compound could be synthesized and screened for inhibitory activity against a range of enzymes implicated in diseases like cancer, bacterial infections, or neurodegenerative disorders. mdpi.commdpi.com

Table 2: Examples of Enzymes Targeted by Analogous Compounds

Compound Class Target Enzyme(s) Disease Area Reference
Substituted Indolinones VEGF-R2, PDGF-Rβ (Tyrosine Kinases) Cancer nih.gov
Chalcones from bromo-fluorobenzaldehyde Dihydrofolate Reductase (DHFR), Dehydrosqualene Synthase (DHSS) Bacterial Infections nih.gov
Benzimidazole (B57391) Derivatives Acetylcholinesterase (AChE) Alzheimer's Disease mdpi.com
Furochromene-carbaldehydes Acetylcholinesterase (AChE), β-secretase (BACE-1) Alzheimer's Disease mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov This method helps to visualize and analyze the specific interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-protein complex. mdpi.comajchem-a.com For derivatives of this compound, docking studies could be used to predict their binding affinity and mode of interaction with various enzymes.

For instance, docking analyses of similar compounds have revealed key interactions. In one study, a fluorobenzaldehyde-derived chalcone (B49325) showed a strong binding affinity for DHFR and DHSS, with calculated binding energies of -7.07 and -7.05 kcal/mol, respectively. nih.gov In another, benzimidazole derivatives were docked into acetylcholinesterase, where pi-stacking interactions with residues like Tyr334 were identified as crucial for binding. mdpi.com Molecular dynamics simulations can further refine these models, providing insight into the stability of the complex and the conformational changes that may occur upon binding.

Table 3: Example Docking Results for Structurally Related Compounds

Compound/Derivative Target Protein (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues Reference
Chalcone from 2-bromo-5-fluorobenzaldehyde Dihydrofolate Reductase (2W9S) -7.07 Not specified nih.gov
Benzimidazole from substituted benzaldehyde (B42025) Acetylcholinesterase Not specified Tyr334 (Pi-stacking), Asp72 mdpi.com
Thiohydantoin Derivative Cancer Protein Receptor (3IX3) -9.6 Not specified ajchem-a.com
5-FU Analogue (PRA10) Thymidylate Synthase (1HVY) -9.1 Arg50, Arg215, Ser216 nih.gov

Elucidation of Mechanism of Action for Bioactive Analogues

The elucidation of a compound's mechanism of action involves integrating data from SAR studies, enzyme inhibition assays, and computational simulations. The goal is to build a comprehensive model that explains how the molecule produces its biological effect.

For a bioactive analogue derived from this compound, the mechanism would be determined by first identifying its primary molecular target through screening and enzyme inhibition studies (Section 7.2.1). Once a target is confirmed (e.g., a specific kinase or bacterial enzyme), molecular docking and SAR studies (Sections 7.1 and 7.2.2) would clarify how the fluoro and methylthio groups contribute to binding and inhibitory potency. nih.gov Subsequent cell-based assays would then be used to confirm that the enzyme inhibition translates into the desired cellular effect. For example, mechanistic studies on a fluorinated antitubulin agent demonstrated that its inhibition of tubulin assembly led to cell cycle arrest at the G2/M phase and ultimately induced apoptosis (programmed cell death). nih.gov This multi-faceted approach connects the molecular interaction to the cellular outcome, providing a full picture of the compound's mechanism of action.

Intracellular Release Mechanisms for Prodrug Strategies

The development of prodrugs is a key strategy to improve the therapeutic index of active pharmaceutical ingredients by enhancing their delivery to target sites and minimizing off-target toxicity. This compound can serve as a crucial building block in designing prodrugs that leverage intracellular release mechanisms.

One promising approach involves the use of enzyme-cleavable linkers. For instance, derivatives of 5-fluorouracil (B62378), a well-known anticancer drug, have been conjugated to polymer carriers through oligopeptide sequences. These sequences are designed to be recognized and cleaved by specific intracellular enzymes, such as lysosomal cathepsins. nih.gov This targeted release of the active drug within the cancer cell enhances its efficacy while reducing systemic exposure. nih.gov While this research was conducted on 5-fluorouracil derivatives, the principle can be extended to compounds derived from this compound.

Another strategy involves creating mutual prodrugs, where the parent molecule is linked to another active compound. An example is sulfasalazine, where sulfapyridine (B1682706) is linked to 5-amino salicylic (B10762653) acid via an azo bond, which is cleaved by intestinal bacteria to release both active agents. nih.gov Similarly, derivatives of this compound could be designed as mutual prodrugs to deliver multiple therapeutic agents to a specific site.

The table below illustrates potential intracellular release strategies for prodrugs derived from this compound.

Prodrug StrategyRelease MechanismPotential Target
Enzyme-Labile LinkersCleavage by intracellular enzymes (e.g., cathepsins, esterases)Tumor cells with high enzymatic activity
pH-Sensitive LinkersHydrolysis in the acidic environment of tumors or lysosomesAcidic tumor microenvironment
Redox-Responsive LinkersReduction in the intracellular environment (e.g., high glutathione (B108866) levels)Cancer cells under oxidative stress

Analysis of Electrophilic Properties and Nucleophilic Attacks on Biomolecules

The chemical reactivity of this compound is largely dictated by the electrophilic nature of its aldehyde functional group. The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack, a fundamental reaction in many biological processes.

Aldehydes and ketones undergo nucleophilic addition reactions where a nucleophile attacks the electrophilic carbonyl carbon. ncert.nic.in This process leads to the formation of a tetrahedral intermediate. The reactivity of the aldehyde is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they have only one bulky substituent, allowing for easier nucleophilic approach. ncert.nic.in

In the case of this compound, the fluorine atom, being an electron-withdrawing group, can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased reactivity is a key feature in its potential interactions with biological nucleophiles such as the side chains of amino acids in proteins (e.g., cysteine, lysine, histidine) or DNA bases. Such interactions can lead to the formation of covalent adducts, which can modulate the function of these biomolecules and form the basis of a therapeutic effect.

The general mechanism for nucleophilic addition to an aldehyde is depicted below:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

Intermediate Formation: The pi-bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a proton source (e.g., water or acid) to yield the final alcohol product.

This reactivity allows for the synthesis of various derivatives. For example, o-halobenzaldehydes can react with hydrazine (B178648) to form 1H-indazoles, which are important heterocyclic compounds in medicinal chemistry. chemicalbook.com

Antimicrobial Activity Screening of Derived Compounds

The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. Heterocyclic compounds, particularly those containing a thiadiazole ring, have shown significant promise as antimicrobial agents. This compound serves as a valuable starting material for the synthesis of such compounds.

The general synthetic route to 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of a benzaldehyde with thiosemicarbazide. nih.gov The resulting thiadiazole derivatives can exhibit a broad spectrum of antimicrobial activity. The nature of the substituents on the benzaldehyde ring plays a critical role in determining the antimicrobial potency.

Research on various 1,3,4-thiadiazole derivatives has demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown significant activity against Staphylococcus aureus, Escherichia coli, and the fungus Aspergillus niger. soeagra.com The presence of halogen atoms, such as fluorine, in the structure of these derivatives is often associated with enhanced antimicrobial activity.

The table below summarizes the antimicrobial activity of some synthesized 1,3,4-thiadiazole derivatives, highlighting the potential of compounds that could be derived from this compound.

Compound TypeTarget MicroorganismsActivityReference
1,3,4-Thiadiazole DerivativesS. aureus, E. coli, A. nigerModerate to promising soeagra.com
Schiff base of 2-amino-5-mercapto-1,3,4-thiadiazoleS. aureus, S. epidermidis, E. coli, P. mirabilisHigher activity than some conventional antibiotics researchgate.net
2,5-disubstituted-1,3,4-thiadiazolesGram-positive and Gram-negative bacteriaVaried, dependent on substitution researchgate.net

The structure-activity relationship (SAR) studies of these compounds often reveal that the biological activity is highly dependent on the nature and position of the substituents on the aromatic ring. neliti.com

Cytotoxicity Evaluation in Cell Lines for Anticancer Research

Benzaldehyde and its derivatives have been investigated for their potential as anticancer agents. Studies have shown that benzaldehyde can exhibit tumor-specific cytotoxicity. iiarjournals.orgnih.gov This suggests that derivatives of this compound could also possess valuable anticancer properties.

Research has demonstrated that benzaldehyde can induce autophagic cell death in cancer cell lines. iiarjournals.org It has been shown to be more cytotoxic to tumor cells than to normal cells, indicating a degree of tumor specificity. iiarjournals.orgnih.gov For instance, benzaldehyde displayed higher cytotoxicity against oral squamous cell carcinoma and myelogenous leukemia cell lines compared to normal human oral cells. iiarjournals.orgnih.gov

Furthermore, benzaldehyde has been found to suppress epithelial-mesenchymal plasticity (EMP), a process that is crucial for cancer metastasis and treatment resistance. nih.gov It achieves this by targeting the interaction of specific proteins involved in gene regulation related to cancer progression. nih.gov

The cytotoxic effects of benzaldehyde derivatives are often evaluated using various cancer cell lines. The table below presents data on the cytotoxicity of benzaldehyde against different cell lines.

Cell LineCancer TypeCC₅₀ (mM)Reference
HL-60Myelogenous Leukemia~0.65 iiarjournals.org
HSC-2Oral Squamous Cell Carcinoma~0.87 iiarjournals.org
T98GGlioblastoma~1.6 iiarjournals.org
Normal Gingival FibroblastsNormal Cells~2.1 iiarjournals.org

The CC₅₀ (half-maximal cytotoxic concentration) values indicate that benzaldehyde is more potent against cancer cells than normal cells. The presence of the fluoro and methylthio groups in this compound could further modulate this activity, potentially leading to more potent and selective anticancer agents.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-Fluoro-2-(methylthio)benzaldehyde and its derivatives will increasingly prioritize green and sustainable chemistry principles. rjpn.org Traditional synthetic routes often rely on harsh conditions or hazardous reagents, prompting a shift towards more environmentally benign alternatives. rjpn.org Key areas of development will likely include:

Catalyst-Free and Solvent-Free Reactions: Moving away from conventional methods that may involve toxic reagents and solvents, future syntheses will explore solvent-free reaction conditions or the use of greener solvents like water or ionic liquids. rjpn.orgbenthamdirect.com

Thiol-Free Reagents: The use of foul-smelling and easily oxidized thiols is a significant drawback in traditional thioether synthesis. mdpi.comresearchgate.net Emerging research focuses on odorless and stable thiol surrogates, such as xanthates, which can provide the methylthio group under milder, often metal-free, conditions. mdpi.comresearchgate.net

Photocatalysis and Electrosynthesis: These techniques offer energy-efficient and highly selective pathways for constructing C-F and C-S bonds. benthamdirect.com Light-mediated reactions, for instance, can proceed at ambient temperatures, reducing the energy footprint of the synthesis. benthamdirect.com

One-Pot Procedures: Developing multi-step reactions in a single vessel, such as one-pot reduction/cross-coupling procedures, minimizes waste and improves efficiency by avoiding the isolation of intermediates. rug.nlnih.govacs.org

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies
ApproachTraditional MethodsEmerging Sustainable AlternativesAnticipated Benefits
Thioether FormationAlkylation of thiols with organic halides. rsc.orgUse of odorless thiol surrogates (e.g., xanthates); Photochemical organocatalytic methods. mdpi.comnih.govImproved safety, reduced odor, milder conditions.
FluorinationHarsh fluorinating agents (e.g., F2 gas). cas.cnNucleophilic fluorination with milder reagents (e.g., AgF); Radical fluorination with Selectfluor. cas.cnoup.comEnhanced safety, practicality, and functional group tolerance. cas.cn
Overall ProcessMulti-step synthesis with isolation of intermediates.One-pot tandem reactions; Chemo-enzymatic cascades. nih.govrsc.orgHigher efficiency, reduced waste, atom economy.

Exploration of Undiscovered Reactivity Pathways and Selectivity Control

The unique electronic and steric environment of this compound presents opportunities to explore novel chemical transformations. The aldehyde group is a versatile handle for various reactions, while the thioether and fluoro-aromatic moieties offer distinct reactivity profiles.

Chemoselective Transformations: A key challenge and opportunity lie in achieving selectivity. For instance, the oxidation of the methylthio group to a sulfoxide (B87167) or sulfone without affecting the aldehyde is a significant area of interest, as these oxidized derivatives are biologically important. Conversely, reactions targeting the aldehyde, such as condensations or reductions, must be controlled to avoid side reactions at the sulfur atom.

C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds to avoid pre-functionalized starting materials. pku.edu.cn Future research could target the C-H bonds of the methyl group on the thioether for late-stage modification, providing rapid access to a library of derivatives.

Ortho-Thioether Directed Reactions: The methylthio group can potentially act as a directing group in metal-catalyzed reactions, guiding functionalization to specific positions on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the aldehyde group, can be displaced by various nucleophiles. Exploring the scope of this SNAr reactivity could lead to a wide array of substituted benzaldehydes that are otherwise difficult to synthesize.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and in silico modeling are poised to accelerate the discovery of new applications for derivatives of this compound, particularly in drug discovery. nih.gov

Molecular Docking and Virtual Screening: By modeling the interactions of virtual libraries of this compound derivatives with the active sites of biological targets (e.g., enzymes, receptors), researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and potential therapeutic effect. nih.govnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.gov This early-stage analysis helps to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of a series of derivatives with their biological activity. These models can then guide the design of new analogues with enhanced potency.

Table 2: Application of Computational Tools in the Development of this compound Derivatives
Computational MethodObjectiveExpected Outcome
Molecular DockingPredict binding modes and affinities to biological targets.Identification of high-potential drug candidates for synthesis. acs.org
Virtual ScreeningRapidly screen large virtual libraries of derivatives against a target.Efficiently narrow down the number of compounds for experimental testing.
ADMET/Pharmacokinetic ModelingPredict drug-likeness, metabolic stability, and potential toxicity. nih.govEarly deselection of candidates with poor pharmacokinetic profiles.
QSARCorrelate chemical structure with biological activity.Rational design of new derivatives with improved potency.

Broadening Biological Applications beyond Current Scope

The structural motifs within this compound are present in numerous biologically active molecules. The aldehyde function is a precursor to Schiff bases and other heterocyclic systems like benzimidazoles, which exhibit a wide range of therapeutic activities including anticancer, antifungal, and anti-inflammatory properties. pharmainfo.in The thioether linkage is a common feature in many FDA-approved drugs, contributing to their biological activity and pharmacokinetic properties. nih.govtu.edu.iq Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netstanford.edu

Given this, derivatives of this compound represent an untapped resource for discovering novel therapeutic agents. Future research should focus on synthesizing and screening libraries of compounds derived from this scaffold for a broad range of biological activities, including but not limited to:

Antimicrobial agents: Targeting drug-resistant bacteria and fungi. pharmainfo.in

Anticancer therapeutics: Designing inhibitors of key enzymes or protein-protein interactions in cancer pathways. researchgate.net

Neuroprotective agents: Exploring applications in neurodegenerative diseases like Alzheimer's. nih.gov

Anti-inflammatory drugs: Developing novel modulators of inflammatory pathways.

Integration with Materials Science for Specialty Chemical Development

The unique properties conferred by fluorine and sulfur make this compound an attractive building block for advanced materials.

Fluorinated Polymers: Aromatic polymers containing fluorine often exhibit high thermal stability, chemical resistance, and desirable optical and electronic properties (e.g., low dielectric constant). rsc.orgresearchgate.net The aldehyde group of this compound can be used in polymerization reactions (e.g., polycondensation) to create novel fluorinated poly(arylene ether)s or polyimides for applications in microelectronics and aerospace. rsc.orggoogle.com

Thioether-Functionalized Materials: The methylthio group can be incorporated into polymers to create materials with specific functionalities. For example, thioether-functionalized polymers have been shown to be effective at capturing heavy metal ions like mercury from aqueous solutions. nih.gov Polymers derived from this benzaldehyde (B42025) could be explored for environmental remediation applications.

Responsive Materials: The thioether group is susceptible to oxidation, which changes its polarity from hydrophobic to hydrophilic. nih.gov This property can be harnessed to create "smart" polymers that respond to oxidative stress, potentially for applications in drug delivery systems or sensors. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.